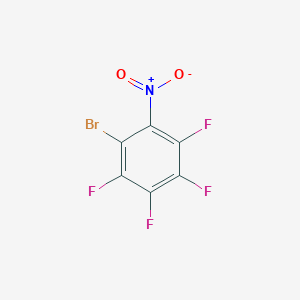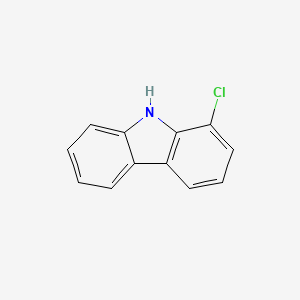
Altamycin A
Vue d'ensemble
Description
Altamycin A is an antibiotic that has been classified as a member of the subgroup of polyenic nonmacrolides due to its physicochemical and biological properties. It is distinguished from other antibiotics by its unique structure, which includes a tetraene system of conjugated methylene bonds, setting it apart from compounds like alpha-lipomycin. The molecule also contains D-digitoxose, a type of sugar, which contributes to its overall structure and possibly its biological activity .
Synthesis Analysis
Although the provided data does not include a direct synthesis of this compound, it does offer insight into the synthesis of related compounds. For instance, the synthesis of antimycin A3, which is a similar polyene antibiotic, involves a complex process starting from a derivative of methyl 2-C-butyl-2, 5-dideoxy-β-L-arabinofuranoside. This process includes steps such as lactonization, acid hydrolysis, reduction, tritylation, acylation, oxidation, and deprotection to yield a nine-membered dilactone derivative . These methods could potentially be adapted or provide inspiration for the synthesis of this compound.
Molecular Structure Analysis
The structure of this compound has been elucidated using mass spectrometry of oxidative degradation products. This analysis revealed the presence of a tetraene system, which is a chain of four conjugated double bonds, within the antibiotic's aglycone. The presence of D-digitoxose within the molecule suggests a glycosylated structure, which is common among many antibiotics for their interaction with biological targets .
Chemical Reactions Analysis
The specific chemical reactions involved in the formation or modification of this compound are not detailed in the provided data. However, the synthesis of similar antibiotics typically involves a series of reactions including lactonization, oxidation, and various protection and deprotection steps, which are crucial for constructing the complex polyene structures characteristic of these molecules .
Physical and Chemical Properties Analysis
This compound's physicochemical properties align with those of nitrogen-containing polyenic nonmacrolides. These properties likely include solubility characteristics, stability under various conditions, and the antibiotic's interaction with biological membranes, which are influenced by the polyene structure. The presence of the sugar moiety D-digitoxose may also affect the solubility and biological activity of the compound .
Applications De Recherche Scientifique
Developmental Psychology Research Methods :
- Title : Testing the degree of cross-sectional and longitudinal dependence between two discrete dynamic processes.
- Summary : This paper discusses associative latent transition analysis (ALTA), a model used to test hypotheses about the degree to which change in two discrete latent variables is related. It is particularly relevant in developmental research where multiple processes or constructs are studied simultaneously.
- Source : Flaherty, 2008.
Role of Alternative Splicing in Stem Cell Differentiation :
- Title : Alternative Splicing in the Differentiation of Human Embryonic Stem Cells into Cardiac Precursors.
- Summary : This study utilized exon-level microarray expression data from undifferentiated human embryonic stem cells and cardiac and neural precursors to identify splice isoforms with specific differentiation expression patterns, revealing potential mechanisms that influence lineage commitment.
- Source : Salomonis et al., 2009.
Effect of Anisomycin on Protein Synthesis :
- Title : Time course and efficiency of protein synthesis inhibition following intracerebral and systemic anisomycin treatment.
- Summary : The study illustrates the effects of anisomycin on protein synthesis in different brain regions of mice, revealing variations in the impact based on modes of application (subcutaneous, intraperitoneal, local microinfusions).
- Source : Wanisch & Wotjak, 2008.
Efficacy of Fosfomycin in Various Infections :
- Title : Fosfomycin: use beyond urinary tract and gastrointestinal infections.
- Summary : This literature review compiles evidence on the effectiveness and safety of fosfomycin in treating various gram-positive and gram-negative bacterial infections beyond its traditional use.
- Source : Falagas et al., 2008.
Mécanisme D'action
Target of Action
The primary target of Altamycin A is the cytochrome c reductase enzyme . This enzyme plays a crucial role in the electron transport chain, a key process in cellular respiration.
Mode of Action
This compound acts as an inhibitor of cellular respiration , specifically oxidative phosphorylation . It binds to the Qi site of cytochrome c reductase, inhibiting the reduction of ubiquinone to ubiquinol in the Qi site . This disrupts the Q-cycle of enzyme turnover, effectively halting cellular respiration .
Biochemical Pathways
By inhibiting cytochrome c reductase, this compound disrupts the electron transport chain , a key biochemical pathway in the cell . This disruption affects the cell’s ability to produce ATP, the main energy currency of the cell, leading to a decrease in cellular energy levels.
Result of Action
The inhibition of cellular respiration by this compound leads to a decrease in ATP production . This can have a variety of effects on the cell, depending on the cell type and the energy demands of the cell. In some cases, this can lead to cell death, making this compound potentially useful as a therapeutic agent.
Safety and Hazards
Altamycin A is classified as an extremely hazardous substance in the United States . It is subject to strict reporting requirements by facilities which produce, store, or use it in significant quantities . It is recommended to avoid contact with eyes, skin, and clothing, avoid ingestion and inhalation, and avoid prolonged or repeated exposure .
Orientations Futures
Analyse Biochimique
Biochemical Properties
Altamycin A plays a significant role in biochemical reactions, particularly in inhibiting the growth of pathogenic fungi . It interacts with various enzymes and proteins within fungal cells, disrupting their normal functions. One of the key interactions is with the enzyme cytochrome c reductase, where this compound binds to the Qi site, inhibiting the reduction of ubiquinone to ubiquinol . This disruption in the electron transport chain leads to a halt in ATP production, ultimately causing cell death .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. In fungal cells, it inhibits aerobic respiration by targeting the electron transport chain . This inhibition leads to an increase in reactive oxygen species (ROS) production, overwhelming the cell’s antioxidant defenses and resulting in oxidative stress and cell death . Additionally, this compound affects cell signaling pathways and gene expression, further contributing to its antifungal activity .
Molecular Mechanism
The molecular mechanism of this compound involves its binding to the Qi site of cytochrome c reductase, a key enzyme in the mitochondrial electron transport chain . By inhibiting this enzyme, this compound disrupts the Q-cycle, preventing the reduction of ubiquinone to ubiquinol . This disruption leads to a cessation of ATP production and an increase in ROS, which damages cellular components and induces cell death . This compound also affects gene expression by modulating the activity of transcription factors involved in oxidative stress responses .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity can degrade over extended periods . Long-term studies have shown that this compound maintains its antifungal activity for several weeks, but its potency may decrease with prolonged storage . In vitro studies have demonstrated that this compound can induce long-term changes in cellular function, including persistent oxidative stress and alterations in gene expression .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, this compound effectively inhibits fungal growth without causing significant toxicity . At higher doses, the compound can induce toxic effects, including liver and kidney damage . Threshold effects have been observed, where doses above a certain level result in a rapid increase in adverse effects . These findings highlight the importance of careful dosage optimization in therapeutic applications .
Metabolic Pathways
This compound is involved in several metabolic pathways, primarily related to its role in inhibiting the electron transport chain . The compound interacts with enzymes such as cytochrome c reductase, disrupting the normal flow of electrons and leading to a buildup of metabolic intermediates . This disruption affects metabolic flux and can alter the levels of various metabolites, contributing to its antifungal activity .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . The compound is known to accumulate in the mitochondria, where it exerts its primary effects on the electron transport chain . This localization is facilitated by its affinity for mitochondrial membranes and its ability to cross cellular barriers .
Subcellular Localization
This compound predominantly localizes to the mitochondria, where it targets the electron transport chain . This subcellular localization is crucial for its activity, as it allows the compound to directly interact with cytochrome c reductase and other components of the mitochondrial respiratory chain . The targeting of this compound to the mitochondria is likely mediated by specific signals or post-translational modifications that direct it to this organelle .
Propriétés
IUPAC Name |
3-[4-[(2E,4E,6E,8E)-11-[(2R,4S,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-1-hydroxy-8,10,12-trimethyltrideca-2,4,6,8-tetraenylidene]-1-methyl-3,5-dioxopyrrolidin-2-yl]propanoic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H43NO9/c1-17(2)29(40-25-16-23(33)27(36)20(5)39-25)19(4)15-18(3)11-9-7-8-10-12-22(32)26-28(37)21(13-14-24(34)35)31(6)30(26)38/h7-12,15,17,19-21,23,25,27,29,32-33,36H,13-14,16H2,1-6H3,(H,34,35)/b8-7+,11-9+,12-10+,18-15+,26-22?/t19?,20-,21?,23+,25+,27-,29?/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGSMKBMTPOIJDI-BFDXHBRVSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(CC(O1)OC(C(C)C)C(C)C=C(C)C=CC=CC=CC(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1[C@H]([C@H](C[C@@H](O1)OC(C(C)C)C(C)/C=C(\C)/C=C/C=C/C=C/C(=C2C(=O)C(N(C2=O)C)CCC(=O)O)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H43NO9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
561.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




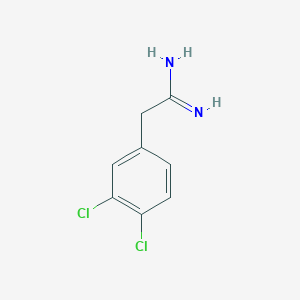

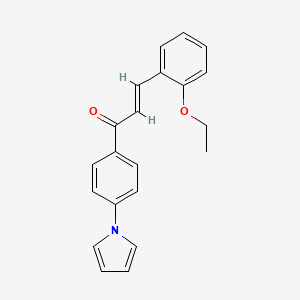
![(E)-1-[3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-1,2-oxazol-5-yl]-3-(dimethylamino)prop-2-en-1-one](/img/structure/B3037706.png)
![(4Z)-3-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-4-[1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]ethylidene]-3-methyloxetan-2-one](/img/structure/B3037707.png)
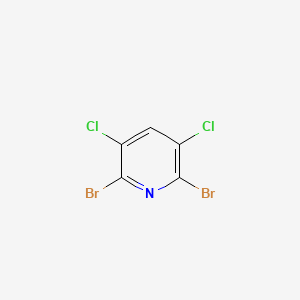


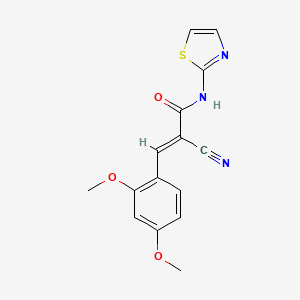
![(4-chlorobenzyl)[(Z)-phenylmethylidene]ammoniumolate](/img/structure/B3037715.png)

